N1-Methylation Status Determines Kinase Selectivity: GSK-3 vs. CDK2 Profiling
The N1-unsubstituted analog N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide (IC50 = 660 nM against CDK2/cyclin A [1]) and the N1-methylated 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide occupy distinct kinase selectivity space. Literature SAR demonstrates that N1-methylation of the indazole-3-carboxamide scaffold shifts the inhibitory profile away from CDK2 and toward GSK-3α/β, with representative N1-methylated indazole-3-carboxamides achieving GSK-3 IC50 values in the sub-micromolar range [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | GSK-3α/β IC50 < 1 µM (inferred from N1-methylated indazole-3-carboxamide series [2]) |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: CDK2/cyclin A IC50 = 660 nM [1] |
| Quantified Difference | Target compound predicted to show GSK-3 selectivity over CDK2; comparator is CDK2-selective |
| Conditions | Biochemical kinase inhibition assays; CDK2: radiometric assay with histone H1 substrate; GSK-3: fluorescence-based assay |
Why This Matters
Procurement for GSK-3-focused projects requires confirmation of N1-methylation, as the N1-H analog will predominantly inhibit CDK2 and confound experimental interpretation.
- [1] BindingDB BDBM24635: N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide CDK2/cyclin A IC50 = 660 nM. View Source
- [2] Battisti, U. M. et al. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. J. Chem. Inf. Model. 2015, 55, 2540–2551. View Source
